5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
PEDFHEMERHLMFM-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=NOC(=N1)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic attacks at positions 2 and 5 due to electron-deficient carbon atoms.
Key Findings :
-
Thiolation reactions produce biologically active thiol derivatives, often used in antitumor applications .
-
Alkylation at C5 is regioselective due to steric hindrance from the 3-methyl group .
Electrophilic Aromatic Substitution (EAS)
The 2-methoxyphenyl group participates in EAS due to electron-donating methoxy substituents.
Mechanistic Insight :
Ring-Opening and Rearrangement
The oxadiazole ring undergoes cleavage under acidic or oxidative conditions.
Notable Observation :
Ethenyl Group Reactivity
The (E)-configured ethenyl group participates in stereospecific additions.
| Reaction Type | Conditions | Products | Stereochemistry | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol, RT | Saturated ethyl derivative | Retention of E | |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide formation | Syn addition |
Significance :
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings.
Applications :
Thermal and Photochemical Behavior
Stability under thermal and UV conditions:
Scientific Research Applications
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The exact mechanism of action for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally related derivatives:
Substituent Effects at Position 5
- Target Compound: The 5-position features an (E)-2-(2-methoxyphenyl)ethenyl group.
- 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), making it a synthetic intermediate rather than a bioactive compound .
Substituent Effects at Position 3
- 3-Methyl vs. 3-Phenyl: The target compound’s 3-methyl group minimizes steric hindrance, favoring receptor binding. In contrast, 3-phenyl derivatives (e.g., 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline) exhibit increased hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Isomeric Variations : 2-Methyl-1,2,4-oxadiazole and 5-methyl-1,2,4-oxadiazole isomers show 30–50% lower affinity for muscarinic receptors compared to 3-methyl derivatives, highlighting the importance of substitution position .
Heteroatom Modifications
- Oxazole and Furan Analogues : Replacing the oxadiazole ring with oxazole or furan systems decreases muscarinic receptor affinity by >60% , likely due to reduced dipole moment and hydrogen-bonding capacity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-methyl group on the oxadiazole ring is optimal for balancing steric effects and binding affinity. Substituents at position 5 dictate target specificity; electron-donating groups (e.g., methoxy) enhance interactions with polar residues in receptor pockets .
- Synthetic Utility : Halogenated derivatives (e.g., bromomethyl or iodophenyl) serve as intermediates for coupling reactions, whereas the target compound’s styryl group may limit further functionalization .
- Therapeutic Potential: The compound’s moderate receptor affinity suggests utility in neurological disorders, though structural optimization (e.g., introducing sulfanyl or carboxyl groups) could improve potency, as seen in triazole-based analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole, and how are reaction conditions controlled?
- The compound can be synthesized via bromination of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles followed by debromination in liquid ammonia. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) are critical for regioselectivity and yield. For example, bromination at 0°C and debromination under controlled ammonia flow minimize side reactions . Alternative routes include nitrosation of intermediates derived from N-acylglycines, where phosphorus oxychloride and DMF facilitate cyclization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this oxadiazole derivative?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Structural confirmation relies on - and -NMR for methoxy and ethenyl group identification, IR spectroscopy for oxadiazole ring vibrations (~1600 cm), and mass spectrometry (ESI-MS) for molecular ion peaks. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related oxadiazole derivatives .
Q. How can researchers optimize solvent systems for purification of this compound?
- Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel columns effectively separates polar byproducts. For recrystallization, ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Solvent choice is guided by the compound’s logP (~2.8), predicted via computational tools like ChemAxon .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of superelectrophilic reactions involving this oxadiazole?
- Density functional theory (DFT) calculations reveal that the oxadiazole’s electron-deficient ring directs electrophilic attack to the ethenyl group’s β-position. Triflic acid (TfOH) stabilizes cationic intermediates, favoring E/Z isomerization through low-energy transition states (~15 kcal/mol). Kinetic studies (time-resolved -NMR) confirm this pathway .
Q. How does structural modification of the methoxyphenyl group influence pharmacological activity?
- Structure-activity relationship (SAR) studies show that para-substitution on the methoxyphenyl ring enhances binding to serotonin receptors (5-HT), while ortho-substitution reduces metabolic stability. In vitro assays (IC determination) and molecular docking (AutoDock Vina) identify hydrophobic interactions with receptor pockets as critical for activity .
Q. What strategies improve target selectivity in kinase inhibition studies involving this compound?
- Co-crystallization with tankyrase 2 (TNKS2) revealed that the oxadiazole core occupies the adenosine-binding pocket, while the methoxyphenyl group engages in π-π stacking with Tyr1213. Selectivity over PARP1 is achieved by introducing steric hindrance via methyl groups on the oxadiazole ring, as shown in biochemical assays (IC = 25–50 nM) .
Q. How do in silico tools predict ADME properties for this compound?
- SwissADME predicts moderate bioavailability (F = 45%) due to moderate solubility (LogS = -4.2) and permeability (Caco-2 P = 5.6 × 10 cm/s). Cytochrome P450 inhibition (CYP3A4) is mitigated by replacing the methyl group with trifluoromethyl, as validated in hepatic microsomal assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
